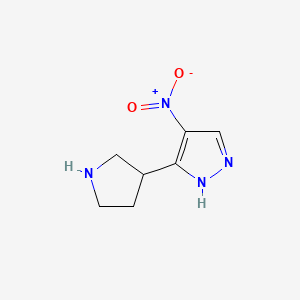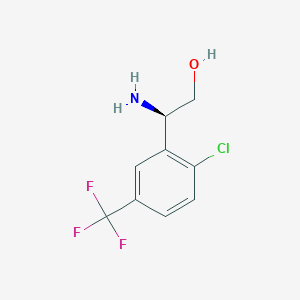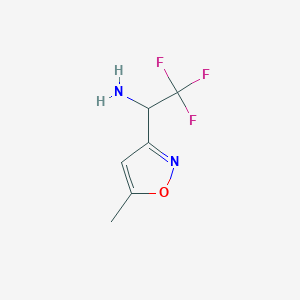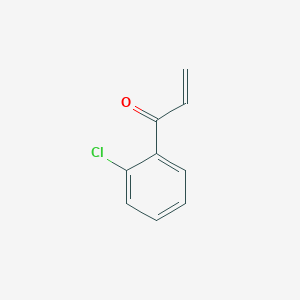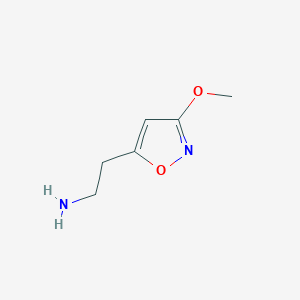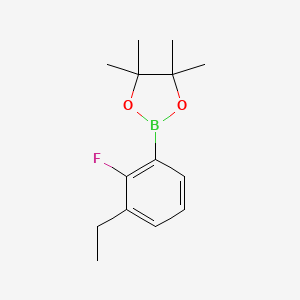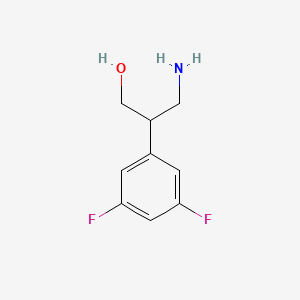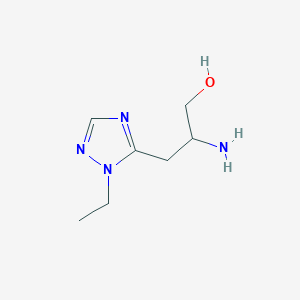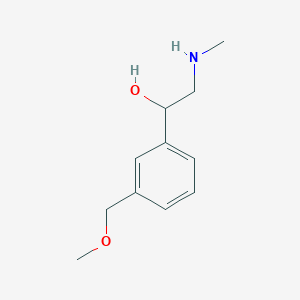
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound features a phenyl ring substituted with a methoxymethyl group and a methylaminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(Methoxymethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethanol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted phenethylamines.
Scientific Research Applications
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)ethanol: Similar structure but with an amino group instead of a methoxymethyl group.
1-[4-(Methylsulfonyl)phenyl]ethan-1-one: Contains a methylsulfonyl group instead of a methoxymethyl group.
Uniqueness
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)phenyl]-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-12-7-11(13)10-5-3-4-9(6-10)8-14-2/h3-6,11-13H,7-8H2,1-2H3 |
InChI Key |
XJJLNCGGCJKMKD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=CC(=C1)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


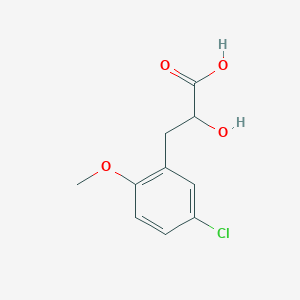
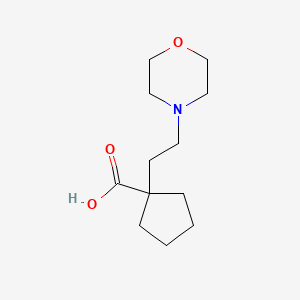
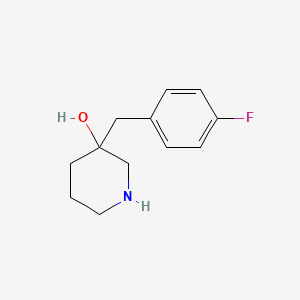
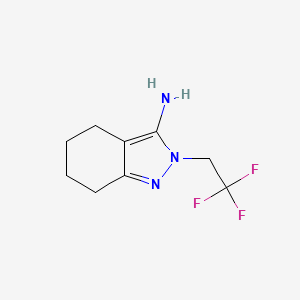
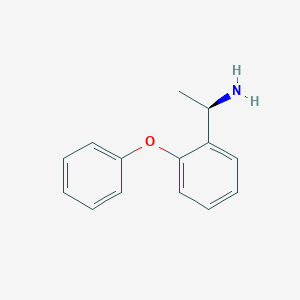
![2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine](/img/structure/B13601126.png)
